1H-Pyrrole-1-acetic acid, alpha-ethyl-2,5-dihydro-3,4-dimethyl-2,5-dioxo- (9CI) 1H-Pyrrole-1-acetic acid, alpha-ethyl-2,5-dihydro-3,4-dimethyl-2,5-dioxo- (9CI)
Brand Name: Vulcanchem
CAS No.: 183149-83-9
VCID: VC0063749
InChI: InChI=1S/C10H13NO4/c1-4-7(10(14)15)11-8(12)5(2)6(3)9(11)13/h7H,4H2,1-3H3,(H,14,15)
SMILES: CCC(C(=O)O)N1C(=O)C(=C(C1=O)C)C
Molecular Formula: C10H13NO4
Molecular Weight: 211.21 g/mol

1H-Pyrrole-1-acetic acid, alpha-ethyl-2,5-dihydro-3,4-dimethyl-2,5-dioxo- (9CI)

CAS No.: 183149-83-9

Main Products

VCID: VC0063749

Molecular Formula: C10H13NO4

Molecular Weight: 211.21 g/mol

1H-Pyrrole-1-acetic acid, alpha-ethyl-2,5-dihydro-3,4-dimethyl-2,5-dioxo- (9CI) - 183149-83-9

CAS No. 183149-83-9
Product Name 1H-Pyrrole-1-acetic acid, alpha-ethyl-2,5-dihydro-3,4-dimethyl-2,5-dioxo- (9CI)
Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
IUPAC Name 2-(3,4-dimethyl-2,5-dioxopyrrol-1-yl)butanoic acid
Standard InChI InChI=1S/C10H13NO4/c1-4-7(10(14)15)11-8(12)5(2)6(3)9(11)13/h7H,4H2,1-3H3,(H,14,15)
Standard InChIKey VCBWBWAKTQSBCA-UHFFFAOYSA-N
SMILES CCC(C(=O)O)N1C(=O)C(=C(C1=O)C)C
Canonical SMILES CCC(C(=O)O)N1C(=O)C(=C(C1=O)C)C
Synonyms 1H-Pyrrole-1-acetic acid, alpha-ethyl-2,5-dihydro-3,4-dimethyl-2,5-dioxo- (9CI)
PubChem Compound 22114209
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator